spectroscopic characterization of 3,4-dichloro-2-fluorobenzonitrile
spectroscopic characterization of 3,4-dichloro-2-fluorobenzonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-dichloro-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Structural Elucidation Strategy: A Multi-Technique Approach
The unambiguous structural confirmation of 3,4-dichloro-2-fluorobenzonitrile, a key intermediate in various synthetic pathways, necessitates a multi-pronged analytical approach. No single technique can provide a complete structural picture. Instead, we rely on the synergistic integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will detail the logical workflow for acquiring and interpreting data from each of these essential techniques.
Caption: A logical workflow for the structural elucidation of 3,4-dichloro-2-fluorobenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of the fluorine atom. For 3,4-dichloro-2-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the surrounding electron-withdrawing chloro, fluoro, and nitrile groups.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.7 | Doublet of doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 6.0 | H-6 |
| ~ 7.5 | Doublet of doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 | H-5 |
Causality behind Predictions: The electron-withdrawing nature of the nitrile and halogen substituents will deshield the aromatic protons, shifting them downfield. The observed multiplicities will arise from ortho coupling between H-5 and H-6, and coupling to the fluorine at position 2.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ) ppm | Assignment | Expected C-F Coupling (J) Hz |
| ~ 160 (d) | C-2 (C-F) | ~ 250 (¹JCF) |
| ~ 135 (d) | C-4 (C-Cl) | ~ 4 (³JCF) |
| ~ 133 (s) | C-6 | - |
| ~ 128 (d) | C-3 (C-Cl) | ~ 15 (²JCF) |
| ~ 120 (s) | C-5 | - |
| ~ 118 (d) | C-1 (C-CN) | ~ 20 (²JCF) |
| ~ 115 (s) | -CN | - |
Note on ¹³C NMR: The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF). Smaller two- and three-bond couplings are expected for the other carbons in the ring.[1][2][3]
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it excellent for characterizing fluorinated compounds.[4]
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Predicted Chemical Shift (δ) ppm | Multiplicity |
| ~ -110 to -130 | Multiplet |
Rationale for Chemical Shift: The chemical shift of the fluorine atom is influenced by the electronic environment of the aromatic ring. The presence of two chlorine atoms and a nitrile group is expected to result in a chemical shift in the typical range for aryl fluorides.[5][6][7] The multiplicity will arise from couplings to the aromatic protons.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for mass spectrometry analysis.
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Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For a solid sample, a direct insertion probe can be used, or the sample can be introduced after separation by gas chromatography (GC-MS). [8]2. Ionization : The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. [8]3. Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). [8]4. Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z to generate the mass spectrum.
Conclusion
The relies on the careful application and interpretation of NMR, IR, and MS data. While direct experimental data for this specific molecule is not widely published, a robust analytical assessment can be made based on the well-established principles of spectroscopy and by drawing comparisons with structurally related compounds. The protocols and predicted data presented in this guide provide a solid foundation for researchers and drug development professionals to confidently characterize this important chemical entity.
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